molecular formula C21H25N3O3S B2461468 N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923202-48-6

N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2461468
CAS No.: 923202-48-6
M. Wt: 399.51
InChI Key: GRSBYRMABYQYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multiple steps. A common synthetic route begins with the preparation of the pyrazole ring via cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds, followed by the coupling with methanesulfonyl chloride in the presence of a base.

  • Industrial Production Methods: : For industrial-scale production, the compound may be synthesized using automated sequential reactors to ensure the consistency of reaction conditions and purity of the final product. Parameters such as temperature, solvent choice, and reaction time are carefully optimized.

Chemical Reactions Analysis

  • Types of Reactions: : N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various reactions including:

    • Oxidation: : Utilizing oxidizing agents like hydrogen peroxide under controlled conditions to form sulfoxides and sulfones.

    • Reduction: : Employing reducing agents like lithium aluminum hydride to yield corresponding amines.

    • Substitution: : Nucleophilic substitution reactions on the methanesulfonamide group using reagents such as sodium ethoxide.

  • Common Reagents and Conditions: : Conditions often involve specific solvents (e.g., dichloromethane, ethanol) and controlled temperatures.

  • Major Products: : The major products formed include a range of sulfoxides, sulfones, amines, and substituted pyrazole derivatives, each with varying biological activities.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing other complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to the presence of sulfonamide groups.

  • Medicine: : Explored for therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: : Utilized in developing new materials with specific chemical properties.

Mechanism of Action

  • Mechanism: : Acts through multiple pathways. In biological systems, the sulfonamide group can mimic natural substrates, leading to enzyme inhibition.

  • Molecular Targets and Pathways: : Inhibition of enzymes like carbonic anhydrase and potential interactions with other cellular proteins are significant.

Comparison with Similar Compounds

  • Unique Features: : Its combination of isobutyryl and o-tolyl substituents on the pyrazole ring sets it apart.

  • Similar Compounds: : Compounds like benzenesulfonamide and other pyrazole derivatives have similar structures but lack the specific substituents that confer unique properties to N-(2-(1-isobutyryl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

Properties

IUPAC Name

N-[2-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-10-6-5-9-15(16)3)13-19(22-24)17-11-7-8-12-18(17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSBYRMABYQYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.